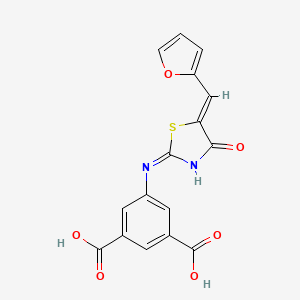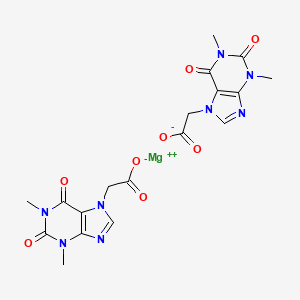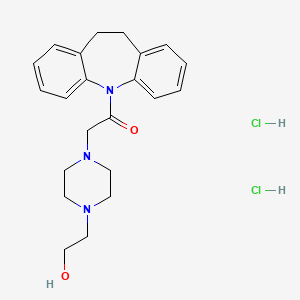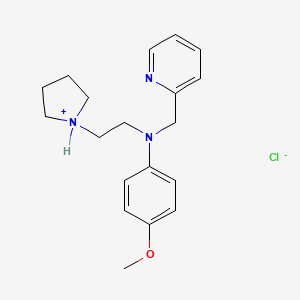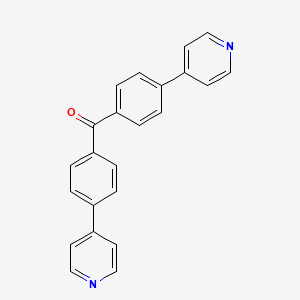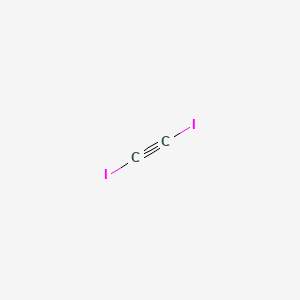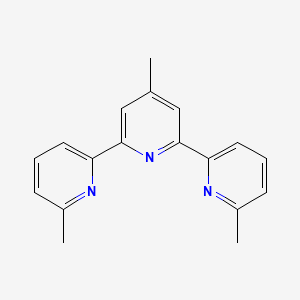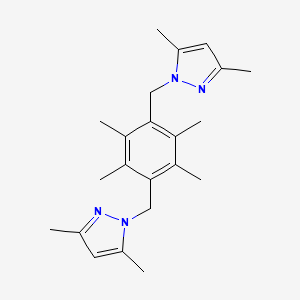
1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine and 3,5-dimethyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
科学的研究の応用
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A related compound with a similar core structure but different functional groups.
3,6-Diaminodurene: Another compound with a tetramethyl-substituted phenylene core, used in different applications.
Uniqueness
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) is unique due to its dual pyrazole rings, which provide distinct reactivity and potential for forming diverse complexes. This structural feature sets it apart from other similar compounds and expands its range of applications in various fields.
特性
分子式 |
C22H30N4 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C22H30N4/c1-13-9-15(3)25(23-13)11-21-17(5)19(7)22(20(8)18(21)6)12-26-16(4)10-14(2)24-26/h9-10H,11-12H2,1-8H3 |
InChIキー |
ABBBAFUZRHSKIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC2=C(C(=C(C(=C2C)C)CN3C(=CC(=N3)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


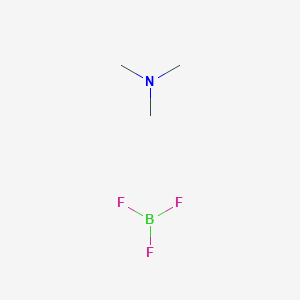
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)

